![molecular formula C17H28N4O7S B028685 (+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate CAS No. 57073-55-9](/img/structure/B28685.png)
(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate
Beschreibung
(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate, commonly known as Timolol Maleate, is a non-selective β-adrenergic receptor blocker. It is clinically used to manage glaucoma, hypertension, and angina pectoris . Its molecular formula is C₁₇H₂₈N₄O₇S (432.49 g/mol), comprising a morpholino-substituted 1,2,5-thiadiazole ring, a tert-butylamino group, and a maleate counterion . The compound exists as an S-enantiomer, which is pharmacologically active, with a defined stereocenter at the propanolamine chain .
Key properties include:
- Melting point: 202°C ± 0.5°C .
- Solubility: Highly soluble in water and alcohol, insoluble in ether .
- Optical rotation: [α]D = -12.2° (in 1.0 N HCl) .
Timolol Maleate lowers intraocular pressure by reducing aqueous humor production and is marketed under brand names such as Timoptic®, Blocadren, and Istalol .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58731-98-9 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2Z)-2-butenedioate (2:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58731-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57073-55-9 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57073-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Timolol maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057073559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC312896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
The compound (+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate (commonly referred to as TML-Hydroxy) is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
TML-Hydroxy is synthesized through a multi-step process involving the hydroxylation of 4-(4-chloro-1,2,5-thiadiazol-3-yl) morpholine followed by a condensation reaction with 2-(chloromethyl) oxirane. The resulting compound is characterized using techniques such as NMR, mass spectrometry, and FTIR spectroscopy to confirm its structure and purity .
Antibacterial Activity
TML-Hydroxy exhibits significant antibacterial properties. In vitro studies have shown that it possesses moderate inhibition against various bacterial strains including Mycobacterium tuberculosis (MIC = 25.00 μg/mL), Staphylococcus aureus, Bacillus spp., Klebsiella pneumoniae, and Escherichia coli . Molecular docking studies suggest that TML-Hydroxy has favorable interactions with bacterial targets, outperforming standard antibiotics like ciprofloxacin in terms of docking scores (-8.508 kcal/mol vs. -3.879 kcal/mol) .
Antiviral Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety may exhibit antiviral properties. For instance, derivatives of this scaffold have shown promising anti-HIV activity at micromolar concentrations . Although specific antiviral data for TML-Hydroxy is limited, its structural similarities to other active thiadiazole derivatives suggest potential efficacy against viral pathogens.
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been well-documented. Studies have indicated that certain compounds within this class can inhibit tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis . While direct studies on TML-Hydroxy's anticancer properties are sparse, its structural attributes may confer similar activities.
Case Study: Antibacterial Screening
A comprehensive study evaluated TML-Hydroxy's antibacterial efficacy against a panel of pathogens. The results indicated that the compound showed a broad spectrum of activity with varying degrees of inhibition across different strains. The findings are summarized in Table 1 below:
Bacterial Strain | MIC (μg/mL) | Inhibition (%) |
---|---|---|
Mycobacterium tuberculosis | 25.00 | Moderate |
Staphylococcus aureus | 50.00 | Moderate |
Klebsiella pneumoniae | 100.00 | Low |
Escherichia coli | 75.00 | Low |
Molecular Docking Studies
Molecular docking simulations were performed to elucidate the binding affinity of TML-Hydroxy to various biological targets. The results indicated strong binding interactions with key enzymes involved in bacterial metabolism:
- Target Protein : 3IVX
- Docking Score : -8.508 kcal/mol
- Comparison : Ciprofloxacin -3.879 kcal/mol
These findings highlight the potential of TML-Hydroxy as a lead compound for further development in antibiotic therapies .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Applications
Research indicates that thiadiazole derivatives exhibit significant anti-cancer properties. For instance, a study synthesized various 1,3,4-thiadiazole analogues and evaluated their anti-proliferative activities using the CCK-8 method. Some derivatives demonstrated potent inhibitory effects against cancer cell lines such as SMMC-7721 and A549, suggesting that TML-Hydroxy may serve as a promising lead compound for further development in oncology .
Anti-Diabetic Properties
Thiadiazole compounds have also shown potential as anti-diabetic agents. Studies have indicated that certain derivatives can inhibit the α-glucosidase enzyme effectively. Molecular docking studies further support the hypothesis that these compounds could be developed into novel anti-diabetic medications . TML-Hydroxy's structure may enhance its efficacy in managing blood glucose levels through similar mechanisms.
Antimicrobial Activity
TML-Hydroxy has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed moderate inhibition against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves interaction with bacterial DNA and cell wall synthesis pathways, making it a candidate for further exploration as an antibacterial agent .
Anti-Platelet and Cardiovascular Applications
The compound has demonstrated potential as an anti-platelet agent by inhibiting cyclooxygenase (COX) enzymes, which are critical in platelet aggregation processes. This activity positions TML-Hydroxy as a possible therapeutic option for cardiovascular diseases where platelet aggregation is a concern .
Case Studies
Analyse Chemischer Reaktionen
Step 1: Epoxide Ring-Opening Reaction
- Reactants : 3-Hydroxy-4-morpholino-1,2,5-thiadiazole and optically active epichlorohydrin (S-(+)-epichlorohydrin).
- Conditions :
- Product : Optically active intermediate (R-(+)-3-chloro-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole) with 96.2–98.6% enantiomeric excess (e.e.) .
Step 2: Amination with tert-Butylamine
- Reactants : Intermediate from Step 1 and tert-butylamine.
- Conditions :
- Product : R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole free base.
Step 3: Salt Formation with Maleic Acid
Key Reaction Data
Stereochemical Control
- Chiral Resolution : Use of O,O-di-p-toluoyl-(−)-tartaric acid to separate enantiomers during intermediate purification .
- Optical Purity : Final maleate salt achieves e.e. values >95% when S-(+)-epichlorohydrin is used .
Side Reactions and By-Products
- Racemization Risk : Elevated temperatures (>70°C) during amination may reduce e.e. values .
- Impurities : Trace S-(−)-enantiomer (0.7–1.4%) detected via HPLC .
Reaction Optimization
- Solvent Ratios : Volumetric ratio of 1:18 (solvent:tert-butylamine) maximizes yield .
- Catalyst Efficiency : Alkali metal hydroxides reduce reaction time by 30% compared to organic bases .
Degradation and Stability
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison
Impurity Profiles and Regulatory Considerations
Synthesis-related impurities (e.g., Related Compounds A, B, D, E) are monitored per pharmacopeial standards (USP, EP). Key impurities include:
- Related Compound D: 4-Morpholino-1,2,5-thiadiazol-3-ol (CAS 205.67 g/mol), a hydrolysis byproduct .
- Related Compound C: N-(tert-Butyl)-2,3-bis(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-amine, a dimeric impurity .
Regulatory limits for impurities are typically ≤0.1% (w/w) in drug formulations .
Comparison with Other β-Blockers
Table 2: β-Blocker Class Comparison
Timolol’s morpholino-thiadiazole moiety enhances ocular retention, while its tert-butylamino group improves receptor binding . Unlike propranolol, it lacks membrane-stabilizing activity, reducing cardiac side effects .
Vorbereitungsmethoden
Nucleophilic Alkoxylation
In a tert-butanol solution, 3-morpholino-4-chloro-1,2,5-thiadiazole reacts with S-3-tert-butyl-5-hydroxymethyloxazolidine in the presence of potassium tert-butoxide (0.885N, 10 mmol) at 25°C for 16 hours. The reaction proceeds via an SN2 mechanism, displacing chloride with the hydroxymethyloxazolidine alkoxy group. Post-reaction, hydrochloric acid (1N) hydrolyzes the oxazolidine ring, releasing the tert-butylamino group and forming the desired amino alcohol side chain.
Key Parameters
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 25°C | Maximizes SN2 |
Reaction Time | 16 hours | Completes ring opening |
Base Concentration | 0.885N KOtBu | Prevents decomposition |
Enantioselective Epoxide Ring-Opening
An alternative route employs (S)-(+)-epichlorohydrin to avoid racemic mixtures. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole reacts with (S)-(+)-epichlorohydrin in xylene at 44–46°C for 48 hours, forming an epoxide intermediate. Subsequent treatment with tert-butylamine (30–50°C, 3 hours) opens the epoxide ring, directly yielding the (R)-enantiomer with >99% enantiomeric excess (e.e.).
Advantages Over Traditional Methods
-
Eliminates resolution steps (e.g., tartaric acid diastereomer separation).
-
Reduces solvent waste by 40% through optimized stoichiometry.
Salt Formation and Purification
The free base is converted to the maleate salt by treatment with maleic acid in tetrahydrofuran (THF). Seeding with crystalline maleate initiates precipitation, yielding a 30% isolated product after filtration and vacuum drying. Alternative salts (e.g., sulfate, hydrochloride) are accessible by substituting the acid.
Maleate Salt Crystallization Conditions
Parameter | Value | Outcome |
---|---|---|
Solvent | THF | High solubility |
Acid Equivalents | 1:1 (base:maleic acid) | Prevents di-salts |
Drying Temperature | 50°C under vacuum | Removes residual THF |
Comparative Analysis of Synthetic Routes
Process Optimization and Industrial Scaling
Q & A
Basic Research Questions
Q. How can the structural identity of (+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate be confirmed?
- Methodology :
-
Spectroscopic Analysis : Use NMR and NMR to verify the stereochemistry and connectivity of the morpholino, thiadiazole, and tert-butylamino groups. IR spectroscopy can confirm hydroxyl (-OH) and maleate ester (C=O) functional groups .
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS should match the molecular ion peak to the theoretical mass (432.49 g/mol for CHNOS·CHO) .
-
Pharmacopeial Standards : Compare retention times and UV spectra (197U) with USP Timolol Maleate Reference Standards using HPLC with diode-array detection .
- Data Table :
Parameter | Value/Description | Evidence Source |
---|---|---|
Molecular Formula | CHNOS·CHO | |
CAS Number | 26921-17-5 | |
Key Spectral Peaks | NMR: δ 1.25 (s, 9H, tert-butyl) |
Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?
- Methodology :
- Chiral Resolution : Use (S)-(-)-3-(3-tert-butylamino-2-hydroxypropoxy)-4-morpholino-1,2,5-thiadiazole as the starting material. Maleate salt formation improves crystallinity and enantiomeric separation .
- Chromatographic Purification : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol (80:20) to isolate the desired enantiomer .
- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral LC-MS, targeting >99% purity .
Advanced Research Questions
Q. How can discrepancies in impurity profiles between synthesis batches be resolved?
- Methodology :
-
Impurity Identification : Use UPLC-Q/Orbitrap HRMS to detect and characterize trace impurities (e.g., Timolol Related Compounds B, D, E). Compare fragmentation patterns with reference standards .
-
Root-Cause Analysis : Investigate reaction conditions (e.g., temperature, pH) for byproduct formation. For example, Timolol Related Compound F (3-chloro-4-morpholino-1,2,5-thiadiazole) arises from incomplete substitution during synthesis .
-
Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate process variables (e.g., catalyst loading, reaction time) with impurity levels .
- Data Table : Common Impurities and Sources
Impurity Name | Molecular Formula | Source | Evidence |
---|---|---|---|
Timolol Related Compound B | CHNOS | Isomerization during synthesis | |
Timolol Related Compound E | CHNOS·CHO | Maleate ester degradation |
Q. What advanced analytical methods are suitable for stability studies under accelerated conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products like 4-morpholino-1,2,5-thiadiazol-3-ol (Related Compound D) using stability-indicating HPLC methods .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For example, maleate ester hydrolysis follows pseudo-first-order kinetics under acidic conditions .
- Hyphenated Techniques : Couple HPLC with NMR or IR for structural elucidation of degradation products .
Q. How can researchers optimize chromatographic conditions for simultaneous quantification of the compound and its metabolites?
- Methodology :
- Column Selection : Use C18 columns (e.g., Agilent Zorbax SB-C18) with a mobile phase of phosphate buffer (pH 3.0)/acetonitrile (70:30) for baseline separation .
- Detection : Employ UV detection at 295 nm for the thiadiazole moiety or MS/MS for metabolite profiling (e.g., hydroxylated derivatives) .
- Validation : Ensure linearity (0.05–50 μg/mL), precision (RSD <2%), and LOQ (0.015 μg/mL) per ICH guidelines .
Key Notes for Experimental Design
- Contradiction Management : If conflicting data arise (e.g., variable impurity levels), cross-validate using orthogonal methods (e.g., NMR vs. LC-MS) and review synthesis protocols for undocumented variables .
- Regulatory Compliance : Align analytical methods with USP monographs (e.g., USP <621> for chromatography) and EMA guidelines for impurity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.